molecular formula C19H16BrN3O B11556991 N'-[(E)-(3-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(3-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11556991
M. Wt: 382.3 g/mol
InChI Key: KHKGLFUISPQOCJ-WSDLNYQXSA-N
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Description

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group and a naphthyl group connected through a hydrazide linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-[(naphthalen-1-yl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its combination of a bromophenyl group and a naphthyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C19H16BrN3O/c20-16-8-3-5-14(11-16)12-22-23-19(24)13-21-18-10-4-7-15-6-1-2-9-17(15)18/h1-12,21H,13H2,(H,23,24)/b22-12+

InChI Key

KHKGLFUISPQOCJ-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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